

Application Notes and Protocols for Sustained-Release Formulations of Diclofenac Calcium

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Compound of Interest

Compound Name: *Diclofenac calcium*

CAS No.: *88170-10-9*

Cat. No.: *B12721988*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac is a potent nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1] While the sodium salt of diclofenac is widely used, **diclofenac calcium** offers an alternative with potentially different physicochemical properties that can be advantageous in developing sustained-release oral dosage forms. Sustained-release formulations are designed to maintain therapeutic drug concentrations over an extended period, leading to reduced dosing frequency and improved patient compliance.

This document provides detailed application notes and protocols for the development and evaluation of sustained-release **diclofenac calcium** formulations. While much of the available literature focuses on diclofenac sodium, the principles and methodologies presented here are adapted and applicable to the calcium salt, with specific considerations highlighted.

Physicochemical and Pharmacokinetic Properties

A thorough understanding of the physicochemical and pharmacokinetic properties of diclofenac is crucial for designing effective sustained-release formulations.

Table 1: Physicochemical Properties of Diclofenac and its Salts

Property	Diclofenac Acid	Diclofenac Sodium	Diclofenac Calcium
pKa	4.0[2]	-	-
Solubility in Water	< 1 mg/L at acidic pH, 17.8 mg/L at neutral pH[2]	1113 mg/L[2]	Sparingly soluble (estimated)
Log P (octanol/water)	13 (at pH 7.4)[2]	-	-

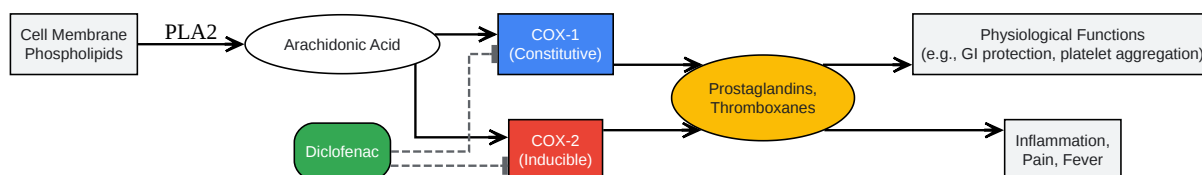
Note: Specific solubility data for **diclofenac calcium** is not readily available in the cited literature and should be determined experimentally. It is anticipated to be less soluble than the sodium salt, which can be a favorable characteristic for sustained-release formulations.

Table 2: Pharmacokinetic Parameters of Diclofenac (Oral Administration)

Parameter	Value	Reference
Bioavailability	~50% (due to first-pass metabolism)	[3][4]
Protein Binding	>99% (primarily to albumin)	[3]
Elimination Half-life	1.2–2 hours	[5]
Metabolism	Primarily hepatic via CYP2C9 to 4'-hydroxy-diclofenac, followed by glucuronidation and sulfation.	[4][6]
Excretion	Approximately 65% in urine and 35% in bile as conjugates.	[3]

Signaling Pathway: Diclofenac's Mechanism of Action

Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.



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Caption: Inhibition of COX-1 and COX-2 by Diclofenac.

Experimental Protocols

The following protocols are foundational for the development of sustained-release **diclofenac calcium** tablets.

Protocol 1: Formulation of Sustained-Release Tablets by Wet Granulation

The wet granulation method is a common approach to producing sustained-release tablets with good flow properties and content uniformity.[1]

Table 3: Example Formulation of **Diclofenac Calcium** Sustained-Release Tablets

Ingredient	Role	Percentage (%)
Diclofenac Calcium	Active Pharmaceutical Ingredient (API)	30-50
Hydroxypropyl Methylcellulose (HPMC K100M)	Release-retarding polymer	20-40
Microcrystalline Cellulose (MCC)	Diluent/Binder	10-30
Isopropyl Alcohol	Granulating fluid	q.s.
Talc	Glidant	1-2
Magnesium Stearate	Lubricant	0.5-1

Procedure:

- Sieving: Pass **diclofenac calcium**, HPMC K100M, and MCC through a suitable sieve (e.g., #40 mesh) to ensure particle size uniformity.
- Dry Mixing: Blend the sieved powders in a planetary mixer or mortar and pestle for 15 minutes to achieve a homogenous mixture.
- Granulation: Add isopropyl alcohol dropwise to the powder blend while mixing until a coherent mass is formed.
- Wet Screening: Pass the wet mass through a larger mesh sieve (e.g., #12 mesh) to form granules.
- Drying: Dry the wet granules in a hot air oven at 40-50°C until the moisture content is within the desired range (typically 1-2%).
- Dry Screening: Pass the dried granules through a smaller mesh sieve (e.g., #16 or #20 mesh) to obtain uniform granule size.
- Lubrication: Add talc and magnesium stearate to the dried granules and blend for 5 minutes.

- Compression: Compress the lubricated granules into tablets using a single-punch or rotary tablet press with appropriate tooling.

Protocol 2: Pre-Compression Evaluation of Granules

Evaluating the properties of the granules is essential to ensure successful tablet compression.

Table 4: Pre-Compression Parameters and Acceptance Criteria

Parameter	Method	Acceptance Criteria
Angle of Repose	Fixed funnel method	$\leq 40^\circ$ (indicates good flow)[1]
Bulk Density	Graduated cylinder method	Record value
Tapped Density	Tapping apparatus	Record value
Carr's Index (%)	$[(\text{Tapped Density} - \text{Bulk Density}) / \text{Tapped Density}] \times 100$	$\leq 15\%$ (good to excellent flow)
Hausner Ratio	Tapped Density / Bulk Density	≤ 1.25 (good flow)

Protocol 3: Post-Compression Evaluation of Tablets

The compressed tablets must be evaluated for their physical properties to ensure they meet pharmacopeial standards.

Table 5: Post-Compression Parameters and Acceptance Criteria

Parameter	Method	Acceptance Criteria
Weight Variation	Weigh 20 tablets individually	Within USP/BP limits (typically $\pm 5\%$ for tablets >324 mg)
Hardness	Hardness tester	10-20 kg/cm ² [1]
Friability	Friabilator (25 rpm for 4 min)	$\leq 1\%$ [1]
Drug Content Uniformity	UV-Vis Spectrophotometry or HPLC	90-110% of the label claim

Protocol 4: In-Vitro Dissolution Study

This study is critical for assessing the sustained-release characteristics of the formulation.

Apparatus: USP Type II (Paddle) Apparatus[1]

Dissolution Media:

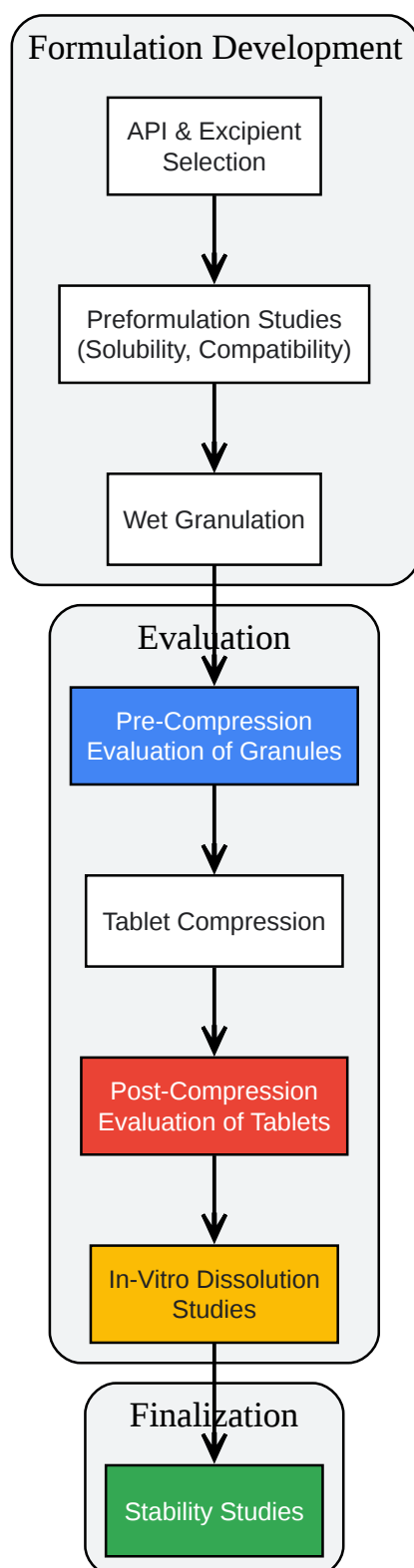
- First 2 hours: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid.[1]
- Next 10 hours: 900 mL of pH 6.8 phosphate buffer to simulate intestinal fluid.[1]

Procedure:

- Set the paddle speed to 75 rpm and maintain the temperature at $37 \pm 0.5^{\circ}\text{C}$. [1]
- Place one tablet in each dissolution vessel containing 0.1 N HCl.
- Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2 hours). Replace the withdrawn volume with fresh, pre-warmed medium.
- After 2 hours, change the dissolution medium to pH 6.8 phosphate buffer.
- Continue withdrawing samples at regular intervals (e.g., 4, 6, 8, 10, 12 hours).
- Filter the samples and analyze the concentration of **diclofenac calcium** using a validated UV-Vis spectrophotometric or HPLC method.
- Calculate the cumulative percentage of drug released at each time point.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the development and evaluation of sustained-release **diclofenac calcium** tablets.



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Caption: Workflow for Sustained-Release Tablet Development.

Conclusion

The development of sustained-release **diclofenac calcium** formulations requires a systematic approach, from understanding the physicochemical properties of the drug to rigorous evaluation of the final dosage form. The lower aqueous solubility of **diclofenac calcium** compared to its sodium salt may be beneficial for achieving prolonged drug release. The protocols and data presented in these application notes provide a comprehensive framework for researchers and drug development professionals to formulate and evaluate robust sustained-release **diclofenac calcium** tablets. It is essential to perform thorough characterization and stability studies to ensure the quality, safety, and efficacy of the final product.

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